molecular formula C24H17N3O7S2 B11665047 (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665047
M. Wt: 523.5 g/mol
InChI Key: WZMPUIUZAIHNNE-LPYMAVHISA-N
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Description

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 2,4-dinitrophenol, ethyl bromide, and thiazolidinone derivatives. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and dinitrophenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it could interfere with the redox balance within cells, leading to oxidative stress and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H17N3O7S2

Molecular Weight

523.5 g/mol

IUPAC Name

(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17N3O7S2/c1-2-33-21-12-15(13-22-23(28)25(24(35)36-22)16-6-4-3-5-7-16)8-10-20(21)34-19-11-9-17(26(29)30)14-18(19)27(31)32/h3-14H,2H2,1H3/b22-13+

InChI Key

WZMPUIUZAIHNNE-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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